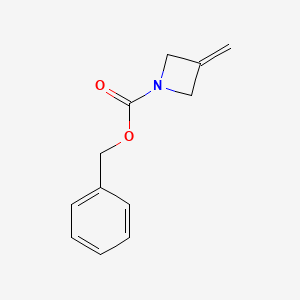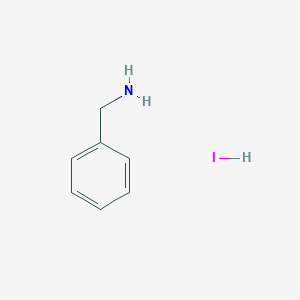
Benzylamine Hydroiodide
Vue d'ensemble
Description
Benzylamine Hydroiodide is an organic compound with the molecular formula C7H10IN . It is a white crystalline solid that is stable at room temperature . It has good solubility in water and can also dissolve in polar organic solvents such as methanol and ethanol .
Synthesis Analysis
This compound can be synthesized through the reaction of benzylamine and hydriodic acid . Generally, benzylamine and hydriodic acid are mixed in a 1:1 ratio and stirred at an appropriate temperature to produce this compound .
Molecular Structure Analysis
The molecular weight of this compound is 235.07 g/mol . The IUPAC name for this compound is phenylmethanamine;hydroiodide . The InChI representation is InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H and the Canonical SMILES representation is C1=CC=C (C=C1)CN.I .
Chemical Reactions Analysis
This compound is primarily used in organic synthesis reactions for aminomethylation . It can serve as a reagent for the synthesis of compounds with a benzylamine group, such as benzylamine hydrochloride, benzylamine benzenesulfonate, etc . These compounds have significant application value in the field of medicine and organic synthesis .
Physical And Chemical Properties Analysis
This compound is a white crystalline solid that is stable at room temperature . It has a melting point of 156-158℃ . It has good solubility in water and can also dissolve in polar organic solvents such as methanol and ethanol .
Applications De Recherche Scientifique
1. Solar Cell Improvements
Benzylamine hydroiodide is utilized in solar cell technology. For instance, it is used as a monofunctional cation in organic-inorganic halide perovskite materials. This application is particularly significant in improving the stability and efficiency of perovskite solar cells. A study found that devices based on a similar compound, 4‐(aminomethyl) benzoic acid hydroiodide, showed superior power conversion efficiency compared to those with this compound, indicating the potential for further improvements in solar cell technology (Hu et al., 2018).
2. Surface Passivation in Photovoltaics
Another application in the field of photovoltaics is the use of benzylamine for surface passivation. Surface passivation improves the moisture-resistance and electronic properties of perovskites, which are crucial for the performance of solar cells. A study demonstrated that solar cells with benzylamine-modified formamidinium lead iodide perovskite films exhibited high efficiency and stability, resisting degradation even after prolonged air exposure (Wang et al., 2016).
3. Metabolic Effects
In the medical field, benzylamine is explored for its potential metabolic effects. A study on mice fed a high-fat diet showed that chronic oral administration of benzylamine improved glucose tolerance and reduced body weight gain and circulating cholesterol without increasing oxidative stress. This suggests benzylamine's potential as an agent for treating metabolic syndrome (Iffiú-Soltész et al., 2010).
4. Tuberculosis Treatment
Benzylamines like benzylamine have been studied for their potential in treating tuberculosis. Some benzylamines show a pH-dependent inhibitory effect on Mycobacterium tuberculosis, suggesting their possible adjunctive role in tuberculosis therapy (Grange & Snell, 1996).
5. Propellant Production
Benzylamine serves as an intermediate in the synthesis of high-energy propellants like CL-20. It is a key commodity chemical in this sector, with efforts to develop biosynthetic pathways for its production to reduce environmental impact (Pandey et al., 2021).
6. Pharmaceutical Applications
Benzylamine is fundamental in synthesizing various pharmaceutically active compounds. Studies have developed sustainable catalytic methodologies for creating a wide array of benzylamines, which are crucial in pharmaceutical manufacturing (Yan et al., 2016).
Orientations Futures
Benzylamine Hydroiodide is mainly used in organic synthesis reactions for aminomethylation . It can serve as a reagent for the synthesis of compounds with a benzylamine group, such as benzylamine hydrochloride, benzylamine benzenesulfonate, etc . These compounds have significant application value in the field of medicine and organic synthesis . Therefore, the future direction of this compound could be in the development of new synthesis methods and applications in the field of medicine and organic synthesis.
Mécanisme D'action
Target of Action
Benzylamine Hydroiodide primarily targets the enzymes Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the stomach and are part of the larger family of serine proteases .
Mode of Action
It is known that this compound, like other benzylamines, has antifungal activity and can interact with the fungal cell membrane . This interaction specifically inhibits squalene epoxidase, a key enzyme in fungal sterol biosynthesis .
Biochemical Pathways
By inhibiting squalene epoxidase, this compound affects the biosynthesis of ergosterol, a major fungal membrane sterol . Ergosterol regulates membrane fluidity, biogenesis, and functions . The inhibition of its synthesis can lead to increased membrane permeability and leakage of cellular components .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The inhibition of ergosterol synthesis by this compound results in a deficiency in ergosterol . This deficiency can cause damage to the fungal cell membrane, leading to increased membrane permeability and leakage of cellular components . Ultimately, this can lead to fungal cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can influence the solubility of the compound, potentially affecting its absorption and distribution . .
Propriétés
IUPAC Name |
phenylmethanamine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHYMCMRUGLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45579-91-7 | |
| Record name | Benzylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does benzylamine hydroiodide improve the performance of perovskite solar cells?
A: this compound acts as a bifunctional molecule in perovskite solar cells. [, ] Firstly, the benzylammonium cation (BZA+) interacts with iodide (I-) and bromide (Br-) ions on the perovskite surface. This interaction passivates surface defects, reducing charge recombination and improving efficiency. [] Secondly, BZAI can optimize the energy level alignment between the perovskite layer and the hole transporting layer (HTL), further facilitating charge transport and enhancing overall device performance. [, ]
Q2: What are the structural characteristics of this compound?
A2: While the provided research papers don't explicitly detail the spectroscopic data for BZAI, we can infer some structural information. It is an organic ammonium salt, composed of a benzylammonium cation (BZA+) and an iodide anion (I-). Its molecular formula is C₇H₁₀IN.
Q3: How does the structure of this compound relate to its function in perovskite solar cells?
A: The bifunctional nature of BZAI is key to its performance enhancement. The aromatic benzyl group likely contributes to its interaction with the perovskite material, potentially influencing crystal growth. [] The ammonium group, with its positive charge, allows interaction with halide anions on the perovskite surface, enabling defect passivation. []
Q4: Are there any studies comparing this compound to other similar compounds in perovskite solar cells?
A: Yes, one study compared BZAI to benzylamine (BA) and 5-ammonium valeric acid in perovskite solar cells. [] Devices incorporating BZAI showed superior stability and power conversion efficiency compared to those using BA or 5-ammonium valeric acid. This suggests that both the conjugated structure and the bifunctional nature of BZAI contribute to its superior performance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



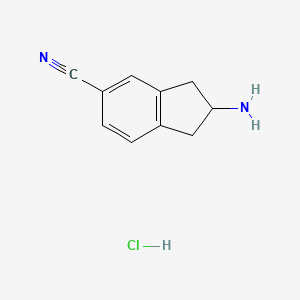
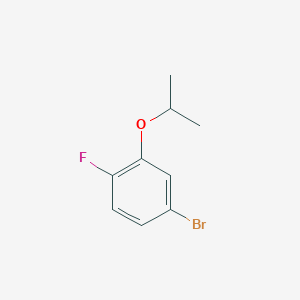
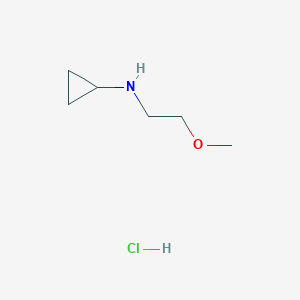
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
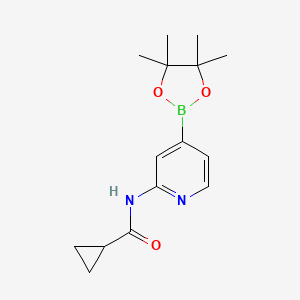

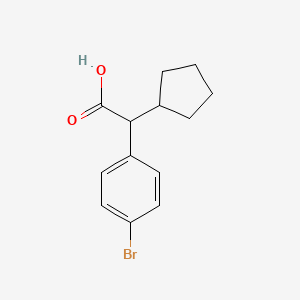

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)
![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)
![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)


